2,4-Dibromo-5-chloro-1-methylimidazole
Description
Background and Significance of Halogenated Imidazole Derivatives
Halogenated imidazole derivatives constitute a crucial class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and pharmaceutical research. The imidazole ring system, characterized by its five-membered aromatic structure containing two nitrogen atoms, serves as a fundamental scaffold in numerous biologically active molecules. The introduction of halogen substituents onto the imidazole framework significantly modifies the electronic properties, reactivity, and biological activity of these compounds, making them invaluable tools in drug discovery and development.
Research has demonstrated that halogenated imidazole compounds exhibit remarkable effects on cellular processes, particularly in cancer research applications. Studies have shown that these derivatives can function as potent inhibitors of protein kinase CK2, which plays an essential role in cell growth, proliferation, and survival signaling pathways. The halogenated variants, including tetrabromo-benzimidazole and related compounds, have been found to block mitogen-induced messenger ribonucleic acid expression of immediate early genes, thereby affecting fundamental cellular regulatory mechanisms. These findings underscore the therapeutic potential of halogenated imidazole derivatives in oncology applications.
The pharmaceutical significance of halogenated imidazoles extends beyond cancer research to encompass a broad spectrum of biological activities. Comprehensive reviews of imidazole derivatives have revealed their potential as antibacterial and antifungal agents, with particular efficacy against various pathogenic microorganisms. The structural modifications introduced by halogenation enhance the lipophilicity and membrane permeability of these compounds, often resulting in improved bioavailability and therapeutic efficacy. Furthermore, halogenated imidazoles serve as valuable synthetic intermediates in the preparation of more complex pharmaceutical compounds, including histamine, histidine, and alkaloid structures such as pilocarpine.
Historical Context of 2,4-Dibromo-5-chloro-1-methylimidazole Research
The development and characterization of this compound can be traced through several decades of research in halogenated heterocyclic chemistry. This compound, bearing the Chemical Abstracts Service registry number 2302-22-9, was first documented in chemical databases in the early 21st century, with its initial structural characterization appearing in PubChem records created on March 4, 2016. The most recent modifications to its database entry occurred on May 24, 2025, reflecting ongoing research interest and updated analytical data.
The synthesis and characterization of this specific trihalogenated imidazole derivative emerged from broader research efforts focused on developing efficient halogenation methodologies for imidazole compounds. Historical patent literature from the 1990s demonstrates early attempts to establish industrial-scale production methods for halogenated imidazoles using quaternary ammonium salt catalysts in combination with alkali metal hypohalites. These foundational studies laid the groundwork for more sophisticated synthetic approaches that would eventually enable the preparation of complex polyhalogenated derivatives such as this compound.
The compound has gained particular attention from specialized chemical suppliers and research institutions, as evidenced by its availability through multiple commercial sources including Key Organics, BLD Pharm, and Parchem. Its molecular weight of 274.34 grams per mole and molecular formula C₄H₃Br₂ClN₂ distinguish it from other halogenated imidazole derivatives, making it a unique subject for chemical and biological investigations. The compound's structural complexity, featuring two bromine atoms at positions 2 and 4, one chlorine atom at position 5, and a methyl group at position 1 of the imidazole ring, represents an advanced example of selective halogenation chemistry.
Scope and Objectives of the Review
This comprehensive review aims to provide an authoritative examination of this compound, focusing exclusively on its chemical properties, synthetic methodologies, and research applications. The primary objective is to consolidate the available scientific literature and technical data concerning this specific compound, presenting a detailed analysis of its structural characteristics, reactivity patterns, and potential applications in chemical synthesis and pharmaceutical development.
The scope of this review encompasses several critical aspects of this compound research. First, a comprehensive analysis of the compound's physicochemical properties will be presented, including detailed spectroscopic data, thermal characteristics, and solubility parameters derived from multiple authoritative sources. Second, the review will examine synthetic approaches and methodologies employed in the preparation of this compound, with particular emphasis on halogenation strategies and optimization of reaction conditions. Third, the review will explore the compound's potential applications in pharmaceutical synthesis and its role as a synthetic intermediate in the preparation of bioactive molecules.
Table 1: Key Physicochemical Properties of this compound
The analytical framework employed in this review prioritizes peer-reviewed scientific literature, patent documentation, and verified chemical database entries to ensure the accuracy and reliability of the presented information. Special attention will be given to recent developments in the field, including novel synthetic methodologies and emerging applications of this compound in contemporary chemical research. The review excludes clinical data, toxicological profiles, and regulatory information, maintaining focus on the fundamental chemical science underlying this important halogenated imidazole derivative.
Properties
IUPAC Name |
2,4-dibromo-5-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGIZJFYFUTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The most prevalent method for synthesizing 2,4-dibromo-1-methylimidazole involves the selective bromination of 1-methylimidazole . This approach leverages electrophilic aromatic substitution, where bromine or brominating agents introduce bromine atoms at specific positions on the imidazole ring.
Reaction Pathway
- Starting Material: 1-Methylimidazole
- Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent: Acetic acid or dichloromethane
- Conditions: Controlled temperature (0–25°C), inert atmosphere to prevent over-bromination
Reaction Conditions and Factors
| Parameter | Typical Range / Notes |
|---|---|
| Brominating agent | Bromine (Br₂) or NBS |
| Solvent | Acetic acid, dichloromethane |
| Temperature | 0–25°C (lower temperatures favor regioselectivity) |
| Reaction time | 1–4 hours |
| Monitoring | TLC, NMR for regioselectivity and completion |
Mechanism
Electrophilic substitution occurs preferentially at the 2 and 4 positions of the imidazole ring due to their higher electron density, facilitated by the methyl substituent at N-1, which influences regioselectivity.
Research Findings
- Controlled bromination yields predominantly 2,4-dibromo-1-methylimidazole with minimal mono-brominated byproducts.
- Excess brominating agent or elevated temperatures increase the risk of over-bromination or formation of undesired regioisomers.
Bromination Using N-Bromosuccinimide (NBS)
Advantages
- NBS offers milder reaction conditions and better control over bromination.
- It reduces the formation of polybrominated byproducts.
- Suitable for scale-up in industrial processes.
Procedure
- Dissolve 1-methylimidazole in an inert solvent such as acetic acid.
- Add NBS gradually under stirring at 0°C.
- Maintain temperature to prevent over-bromination.
- Quench the reaction with water, extract, and purify via crystallization.
Research Data
- Studies indicate that NBS-mediated bromination achieves high selectivity for dibromination at positions 2 and 4.
- Yields typically exceed 85%, with purity confirmed via NMR and mass spectrometry.
Industrial Scale Synthesis
Process Optimization
- Continuous flow reactors are employed to maintain consistent temperature and reagent addition.
- Reaction parameters are fine-tuned to maximize yield and minimize byproducts.
- Purification involves recrystallization and chromatography, ensuring high purity for subsequent applications.
Notes
- Use of excess brominating agent is avoided to prevent over-bromination.
- Reaction monitoring via in-line spectroscopy enhances process control.
Alternative Synthetic Routes
While the primary method involves direct bromination, alternative pathways include:
- Sequential halogenation: Starting from imidazole derivatives with pre-installed halogens.
- Multistep syntheses: Involving initial formation of imidazole intermediates followed by selective halogenation.
However, these are less common due to increased complexity and lower efficiency.
Data Table: Summary of Preparation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination with Br₂ | Bromine or NBS | Acetic acid/dichloromethane | 0–25°C | 80–90 | High regioselectivity, scalable |
| Bromination with NBS in inert solvent | NBS | Acetic acid or DMSO | 0°C–25°C | 85+ | Milder conditions, better control |
| Industrial continuous flow process | Bromine/NBS with flow reactor | Various | Controlled | >90 | Enhanced safety and reproducibility |
Research Findings and Considerations
- Selectivity: Bromination predominantly occurs at the 2 and 4 positions due to electron density distribution.
- Reaction Control: Temperature and reagent stoichiometry critically influence regioselectivity.
- Purification: Crystallization from suitable solvents yields high-purity product, confirmed by NMR, IR, and MS.
- Scale-up: Continuous flow methods improve safety and consistency for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-chloro-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
2,4-Dibromo-5-chloro-1-methylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-chloro-1-methylimidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The halogen atoms in the compound can enhance its binding affinity to certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Diversity
The positions and types of halogen substituents significantly influence reactivity and physicochemical properties. Key comparisons include:
Dimetridazole (1,2-Dimethyl-5-nitro-1H-imidazole)
- Molecular Formula : C₅H₇N₃O₂
- Molecular Weight : 141.13 g/mol
- Substituents: Nitro group (NO₂) at position 5, methyl groups at positions 1 and 2.
- Key Differences :
- The nitro group (electron-withdrawing) reduces logP (0.637) compared to bromine/chlorine (electron-withdrawing but polarizable), suggesting higher solubility in polar solvents (log10ws = -3.65) .
- Dimetridazole is an antiprotozoal agent, whereas bromo/chloro-substituted imidazoles may exhibit broader antimicrobial or kinase-inhibitory activity due to halogen bonding .
Compound 25d ()
- Structure: (5-Methyl-2-oxo-1,3-dioxol)methyl-5-bromo-1-imidazole-4-propanoate
- Molecular Weight : 843.18 g/mol
- Key Differences :
4-Bromo-2-methyl-1H-benzimidazole
- Molecular Formula : C₈H₇BrN₂
- Molecular Weight : 225.06 g/mol
- Bromine at position 4 may direct electrophilic substitution differently than in the target compound’s 2,4-dibromo arrangement .
Functional and Application Differences
- Bioactivity : Bromine and chlorine in the target compound may enhance binding to hydrophobic enzyme pockets, whereas Dimetridazole’s nitro group targets redox-active protozoal pathways .
- Synthetic Utility : The target compound’s multiple halogens allow further functionalization (e.g., Suzuki coupling), whereas benzimidazoles are often terminal products in drug synthesis .
Biological Activity
2,4-Dibromo-5-chloro-1-methylimidazole is a halogenated imidazole compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
This compound participates in various biochemical reactions due to its ability to interact with electron-rich biomolecules. Its interactions primarily involve:
- Iron (III) Porphyrin Complexes : The compound catalyzes the epoxidation of olefins, which is significant in organic synthesis and biochemistry.
- Reactive Oxygen Species (ROS) Generation : Interaction with iron complexes can lead to ROS production, influencing cellular signaling and gene expression.
Cellular Effects
The biological activity of this compound extends to several cellular processes:
- Cell Signaling Pathways : It modulates pathways that regulate cell growth and apoptosis.
- Gene Expression : The compound can alter the expression of genes involved in oxidative stress responses and metabolic functions.
At the molecular level, the compound exerts its effects through specific binding interactions:
- Enzyme Activation/Inhibition : It interacts with enzymes involved in oxidative reactions, potentially activating or inhibiting their functions.
- Subcellular Localization : The targeting signals within the compound guide its localization to specific organelles where it exerts its effects.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : May act as a catalyst in oxidative reactions without significant toxicity.
- High Doses : Can induce toxic effects due to increased ROS generation and oxidative stress.
Metabolic Pathways
The compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification processes. It interacts with cytochrome P450 enzymes, which are crucial for metabolizing various compounds within biological systems.
Research Applications
This compound has several potential applications across different fields:
| Field | Application Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex organic molecules. |
| Biology | Investigated for antimicrobial and anticancer properties. |
| Medicine | Explored as a pharmaceutical intermediate or active ingredient. |
| Industry | Utilized in developing new materials such as polymers and dyes. |
Study on Antimicrobial Activity
A study evaluating the antimicrobial properties of halogenated imidazoles found that this compound exhibited significant inhibitory effects against various bacterial strains. The study utilized standard agar diffusion methods to assess the compound's efficacy, demonstrating its potential as an antimicrobial agent.
Docking Studies
In silico docking studies have been conducted to explore the binding affinity of this compound with various enzymes. These studies suggest that the compound binds effectively to targets involved in metabolic pathways linked to disease processes, indicating its potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for 2,4-Dibromo-5-chloro-1-methylimidazole?
A typical synthesis involves sequential halogenation and alkylation steps. For example, imidazole derivatives are often synthesized via cyclocondensation of precursors under reflux with solvents like dimethyl sulfoxide (DMSO) or ethanol. Chlorination and bromination steps may employ reagents such as phosphorus oxychloride (POCl₃) or bromine in controlled conditions. Purification often involves recrystallization from ethanol-water mixtures or column chromatography. Yield optimization requires precise stoichiometric ratios and reaction time monitoring .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituent positions.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .
Q. What safety protocols are critical when handling this compound?
As a halogenated imidazole, it requires:
- Use of nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.
- Storage in amber glass bottles under inert gas (e.g., argon) to prevent degradation.
- Disposal via halogen-specific waste protocols due to potential environmental persistence .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structural refinement?
Advanced refinement in SHELXL allows for modeling disorder by splitting atomic positions or applying restraints. WinGX provides tools for geometric parameter analysis (e.g., bond lengths, angles) to validate structural plausibility. For twinned crystals, the TwinRotMat tool in SHELX can refine twin laws .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial Assays : Agar diffusion methods with bacterial/fungal strains (e.g., E. coli, C. albicans), using ciprofloxacin or griseofulvin as positive controls. Activity is quantified via inhibition zone diameters .
- Enzyme Inhibition Studies : Kinetic assays (e.g., spectrophotometric monitoring) to assess interactions with target enzymes like cytochrome P450 .
Q. What reaction mechanisms explain the regioselectivity of halogenation in 1-methylimidazole derivatives?
Halogenation at the 2- and 4-positions is guided by the electron-donating methyl group at N1, which activates adjacent carbons. Bromination typically proceeds via electrophilic aromatic substitution, with Lewis acids (e.g., FeBr₃) enhancing reactivity. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in the imidazole ring .
Methodological Considerations
Q. How can reaction yields be improved during multi-step synthesis?
- Optimize solvent polarity (e.g., switch from DMSO to THF for sensitive intermediates).
- Use scavengers (e.g., molecular sieves) to remove byproducts like HBr.
- Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization for stable solid-state storage.
- Addition of stabilizers (e.g., BHT for radical inhibition) in solution.
- Periodic HPLC analysis to track degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
